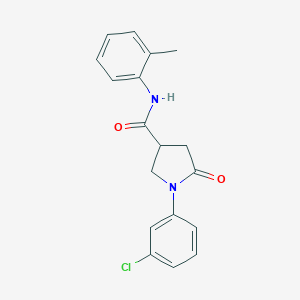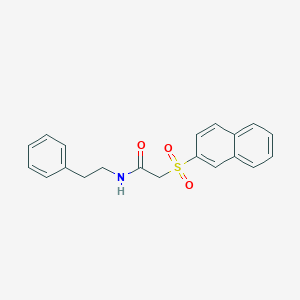
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CPP belongs to the class of compounds known as GABA aminotransferase inhibitors, which are being studied for their ability to modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mechanism of Action
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in the brain, including increasing GABA levels, reducing neuronal excitability, and decreasing seizure activity. Studies have also shown that 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to modulate GABA activity in the brain, which can be useful for studying the role of GABA in neurological and psychiatric disorders. However, one limitation of using 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, researchers may investigate the use of 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Finally, further studies may be needed to fully understand the mechanisms underlying the effects of 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 2-methylphenylamine to form 3-chloro-N-(2-methylphenyl)benzamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been the subject of extensive research for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. Studies have shown that 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can increase GABA levels in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity.
properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-5-2-3-8-16(12)20-18(23)13-9-17(22)21(11-13)15-7-4-6-14(19)10-15/h2-8,10,13H,9,11H2,1H3,(H,20,23) |
InChI Key |
MYXKBAJLCVKPIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)


![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)